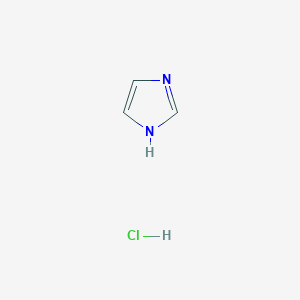

Imidazolium chloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932890 | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazole hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Imidazole Hydrochloride

Strategic Approaches to Imidazole (B134444) Hydrochloride Synthesis

The synthesis of imidazole hydrochloride can be achieved through various methodologies, ranging from traditional laboratory-scale routes to more modern, environmentally benign protocols. The choice of method often depends on the desired scale, purity requirements, and available resources.

In a laboratory setting, imidazole hydrochloride is most commonly and efficiently synthesized through a direct acid-base reaction between imidazole and hydrochloric acid. A typical optimized procedure involves dissolving imidazole in a suitable organic solvent, such as isopropyl alcohol or diethyl ether, to control the reaction heat and facilitate product precipitation. An ethereal solution of hydrogen chloride is then added dropwise with stirring. The imidazole hydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be isolated in high yield and purity by simple filtration, followed by washing with the solvent and drying. This method is favored for its simplicity, high conversion rate, and the ease of isolating the final product.

A convenient synthesis for a derivative, imidazol-1-yl-acetic acid hydrochloride, has also been reported, which involves the N-alkylation of imidazole followed by a non-aqueous ester cleavage, demonstrating a practical route to more complex hydrochloride salts of imidazole derivatives nih.gov.

For industrial-scale production, the synthesis of the imidazole precursor is the critical first step. Commercial production of imidazole often employs the Debus-Radziszewski synthesis, which involves the condensation of a glyoxal, an aldehyde (like formaldehyde), and ammonia (B1221849) google.comtsijournals.comwikipedia.orgwikipedia.org. This method is adaptable for producing a variety of substituted imidazoles by changing the aldehyde and glyoxal components google.comwikipedia.org.

Once the imidazole base is produced, its conversion to imidazole hydrochloride is a straightforward and highly scalable process. It involves reacting the imidazole base with a stoichiometric amount of hydrochloric acid, often in a large-scale reactor. The simplicity and high efficiency of this acid-base neutralization make it suitable for industrial production, where cost-effectiveness and high throughput are paramount. The resulting salt can then be isolated through crystallization and drying.

In line with the principles of green chemistry, solvent-free methods for the synthesis of imidazole derivatives have been developed, often utilizing microwave assistance to drive reactions to completion nih.gov. While a specific solvent-free protocol for imidazole hydrochloride is not extensively detailed, such a synthesis is conceptually straightforward. It would likely involve the direct reaction of solid or molten imidazole with gaseous hydrogen chloride in a sealed reaction vessel. This approach eliminates the need for organic solvents, reducing waste and simplifying product work-up. Several solvent-free, one-pot methods have proven effective for synthesizing various imidazole derivatives, highlighting the potential for this methodology to be adapted for the direct production of imidazole salts asianpubs.orgrsc.org.

Imidazole Hydrochloride as a Reaction Promoter and Catalyst

Beyond its synthesis, imidazole hydrochloride serves as a valuable reagent in organic chemistry, acting as a promoter or catalyst in various transformations.

A significant application of imidazole hydrochloride is its role in promoting the conversion of aldehydes to nitriles, which are important intermediates in medicinal chemistry and for the synthesis of common functional groups researchgate.netnih.govbenthamdirect.com. Research has demonstrated a novel synthetic strategy where imidazole hydrochloride effectively promotes a one-pot synthesis of various functionalized nitrile compounds from commercially available aldehydes researchgate.netnih.govbenthamdirect.com.

This methodology utilizes hydroxylamine hydrochloride as the nitrogen source and stands out as an environmentally benign alternative to conventional methods that often require transition metal catalysts and harsh oxidants nih.gov. The reaction conditions have been optimized, identifying sulfolane as the most effective solvent researchgate.netnih.govresearchgate.net. Under these optimized conditions, a broad range of aromatic and aliphatic aldehydes can be converted to their corresponding nitriles in good to excellent yields, with some reaching up to 95% researchgate.netnih.govbenthamdirect.comresearchgate.net. Studies have successfully synthesized numerous examples of functionalized nitriles, demonstrating the method's good functional group tolerability and broad substrate scope researchgate.netnih.gov.

| Parameter | Description |

|---|---|

| Reaction Type | One-pot conversion of aldehydes to nitriles |

| Promoter | Imidazole hydrochloride |

| Starting Material | Aromatic and aliphatic aldehydes |

| Nitrogen Source | Hydroxylamine hydrochloride |

| Optimal Solvent | Sulfolane |

| Yield | Good to excellent (up to 95%) |

| Key Advantage | Environmentally benign; avoids transition metals and harsh oxidants |

Catalysis in Organic Synthesis Reactions

Transamidation Reactions

Imidazole hydrochloride has emerged as an efficient catalyst for transamidation, the process of exchanging an amine group in an amide with another amine. pharmaguideline.com This reaction is a valuable tool for creating amide bonds, which are central to many pharmaceutical compounds. rsc.org The catalytic activity of imidazolium (B1220033) chloride has been demonstrated in the amidation of various primary amines, including aromatic, aliphatic, and heterocyclic types, with moderate to excellent yields. rsc.orgnih.gov

The process is particularly effective for the transamidation of primary amines with N,N-dimethylacetamide (DMA), where imidazolium chloride (30 mol %) serves as a potent catalyst. rsc.org Initial studies comparing various protic acids and bases showed that imidazole hydrochloride provided significantly better yields. rsc.orgnih.gov The reaction is highly sensitive to temperature; for instance, the reaction of p-toluidine with DMA showed a dramatic increase in yield from trace amounts at room temperature to 96% at 150 °C. rsc.orgnih.gov This method avoids the need for metal catalysts, which are often required in other transamidation protocols. rsc.orgnih.gov

The dual functionality of this compound is key to its catalytic role; its Brønsted acidity activates the carbonyl group of the amide, while the nucleophilicity of the imidazole allows it to react with the activated amide. nih.gov This forms a more electrophilic imidazole amide intermediate, which can then readily react even with less nucleophilic aromatic amines. nih.gov This protocol represents a significant improvement over methods that are incompatible with aromatic or aliphatic amine substrates. rsc.org

| Amine Substrate | Amide Source | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-toluidine | DMA | Imidazole hydrochloride (0.3 equiv) | 150 | 96 | rsc.orgnih.gov |

| Aniline | DMA | Imidazole hydrochloride (0.3 equiv) | 150 | 97 | rsc.org |

| 4-fluoroaniline | DMA | Imidazole hydrochloride (0.3 equiv) | 150 | 93 | rsc.org |

| Cyclohexylamine | DMA | Imidazole hydrochloride (0.3 equiv) | 150 | 85 | rsc.org |

Michael Addition Reactions

Imidazole hydrochloride serves as an effective and environmentally friendly catalyst for aza-Michael addition reactions, which involve the 1,4-conjugate addition of nitrogen nucleophiles to electron-deficient alkenes. nih.govrsc.org This methodology is useful for protecting amino groups and for constructing medium-sized heterocyclic rings, such as benzodiazepine and benzothiazide derivatives. nih.govrsc.org The reaction can be performed at lower temperatures for amino group protection and at higher temperatures for subsequent deprotection or cyclization to form seven-membered rings. nih.govrsc.org

In optimization studies using aniline and N,N-dimethylacrylamide as model substrates, the absence of a catalyst yielded only trace amounts of the product. nih.gov In contrast, using 0.3 equivalents of this compound at 120 °C under solvent-free conditions produced the desired Michael adduct in high yield. nih.gov The use of imidazole hydrochloride avoids non-recyclable or transition metal salt catalysts and toxic solvents often required in other protocols. nih.gov

The catalytic process allows for the efficient formation of carbon-heteroatom bonds, making it a valuable strategy in modern organic synthesis. rsc.org The reaction is highly sensitive to temperature, with optimal yields being achieved under specific thermal conditions, demonstrating the catalyst's role in controlling the reaction outcome. nih.gov

| Michael Donor | Michael Acceptor | Catalyst (equiv) | Temperature (°C) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | N,N-dimethylacrylamide | None | 110 | Solvent-free | Trace | nih.gov |

| Aniline | N,N-dimethylacrylamide | Imidazole hydrochloride (0.3) | 110 | Solvent-free | 69 | nih.gov |

| Aniline | N,N-dimethylacrylamide | Imidazole hydrochloride (0.3) | 120 | Solvent-free | 95 | nih.gov |

| Aniline | N,N-dimethylacrylamide | Imidazole hydrochloride (0.3) | 130 | Solvent-free | 85 | nih.gov |

Promotion of 1,2,4-Oxadiazole Generation

Imidazole hydrochloride has been identified as a promoter for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org This class of heterocyclic compounds is a significant pharmacophore in medicinal chemistry. chim.it The method involves the reaction of amidoximes with N,N-dimethylacetamide (DMA) derivatives, where imidazole hydrochloride acts as an additive to facilitate the cyclization. organic-chemistry.org

This protocol is advantageous as it proceeds in the absence of coupling reagents, oxidants, or strong acids and bases, offering a more environmentally benign pathway to these important heterocycles. organic-chemistry.org The synthesis of 1,2,4-oxadiazoles typically involves the heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov The use of imidazole hydrochloride provides a straightforward alternative to methods requiring metal catalysts or harsh reaction conditions. chim.itnih.gov While various methods exist for generating the 1,2,4-oxadiazole ring, the imidazole hydrochloride-promoted reaction offers a simple and efficient one-pot process. chim.itchemscene.com

Mechanistic Investigations of Catalytic Pathways

The catalytic activity of imidazole hydrochloride is rooted in the dual acidic and nucleophilic nature of the imidazole moiety and its protonated form, the imidazolium ion. nih.govnih.gov In its protonated state, the imidazolium ion can act as a Brønsted acid, donating a proton to activate electrophiles. nih.gov For instance, in transamidation reactions, the imidazolium ion activates the amide carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

Conversely, the neutral imidazole molecule is a competent nucleophile and can act as a general base catalyst. nih.gov It can deprotonate reactants or participate directly in the reaction pathway by forming a reactive intermediate. nih.govmdpi.com In some cyclization reactions, imidazole can act as an acyl transfer catalyst, forming a peptidyl acylimidazole intermediate that is more reactive towards cyclization than the initial substrate. nih.gov This dual role allows imidazole to facilitate reactions that might otherwise require harsh conditions or complex catalytic systems. nih.gov

However, the role of the imidazole ring is context-dependent. In certain scenarios, such as the acid-catalyzed hydrolysis of some protected carbohydrates, the protonated imidazole ring has been observed to act as an inhibitor rather than a catalyst. nih.gov This inhibitory effect was attributed to a specific hydrogen bond interaction between the protonated imidazole and the substrate, which hinders the hydrolysis reaction. nih.gov Mechanistic studies of imidazole derivatives in various reactions, including the hydrolysis of RNA models and electrocatalytic processes, continue to provide insights into the nuanced catalytic behavior of this versatile heterocyclic system. jocpr.comresearchgate.net

Derivatization and Functionalization Strategies of the Imidazole Core

Cyclization Approaches for Imidazole Backbone Formation

The formation of the imidazole core is a fundamental process in organic synthesis, given the prevalence of this heterocycle in pharmaceuticals and functional materials. rsc.orgnih.gov Numerous synthetic strategies have been developed to construct the imidazole ring, often involving cyclization as the key step. rsc.org These methods can be broadly categorized by the number of bonds formed during the cyclization process. rsc.org

One prominent strategy is the van Leusen imidazole synthesis, a three-component reaction that combines an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) reagent to form 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org This method is highly versatile and has been employed in the synthesis of various fused imidazole systems through subsequent intramolecular cyclization reactions. nih.gov

Multicomponent reactions (MCRs) offer an efficient route to highly substituted imidazoles in a single step. researchgate.netrsc.org For example, a copper-catalyzed three-component reaction of benzil or benzoin with various aldehydes and ammonium (B1175870) acetate provides 2,4,5-trisubstituted imidazoles in excellent yields and short reaction times. nih.gov Other approaches utilize the cyclization of amidines with vinyl azides or the reaction of α-azidoenones with nitriles. rsc.org Imidazole itself can act as an organocatalyst in MCRs to produce diverse heterocyclic structures. rsc.org In some contexts, such as peptide cyclization, imidazole promotes the reaction by acting as an acyl transfer catalyst, forming a reactive acylimidazole intermediate. nih.gov

Regioselective Functionalization Approaches

Once the imidazole core is formed, its derivatization through regioselective functionalization is crucial for creating complex molecules with specific properties. nih.govnih.gov Direct C-H bond functionalization has become a powerful tool for this purpose, allowing for the sequential and selective introduction of aryl or other groups at the C2, C4, and C5 positions of the imidazole ring. nih.gov

Palladium and nickel-catalyzed cross-coupling reactions are widely used for the regioselective arylation of imidazoles. nih.govnih.govrsc.org For instance, palladium-catalyzed C-H arylation can be directed to the C5-position of N-substituted imidazoles. nih.gov By employing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, it is possible to control the regioselectivity and achieve arylation at all three C-H bonds sequentially. nih.gov Nickel catalysis has also been effective for the C2-arylation and alkenylation of imidazoles with phenol and enol derivatives, where the choice of a tertiary alcohol as the solvent is key to the reaction's success. nih.govrsc.org

The inherent reactivity of the imidazole ring influences regioselectivity, with the C5 position being highly reactive toward electrophilic substitution and the C2 proton being the most acidic. nih.gov These intrinsic properties, combined with the strategic use of directing groups and tailored catalytic systems, enable precise control over the functionalization of the imidazole core, providing access to a wide array of complex derivatives. nih.govmdpi.com

Synthesis of Complex Imidazole Derivatives and Heterocycles

The imidazole core, often activated or functionalized from precursors like imidazole hydrochloride, serves as a foundational building block in the synthesis of more intricate molecular architectures. Advanced synthetic methodologies have been developed to construct complex imidazole derivatives and fused heterocyclic systems. These methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, offer efficient pathways to novel compounds with significant potential in various fields of chemistry.

Multicomponent Reactions (MCRs) for Polysubstituted Imidazoles

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is particularly valuable for creating libraries of structurally diverse polysubstituted imidazoles.

One prominent example is the acid-promoted, metal-free synthesis of tri- and tetrasubstituted imidazoles. This method involves the reaction of an internal alkyne, an aldehyde, and an aniline in the presence of pivalic acid and ammonium acetate. The reaction proceeds through the in-situ formation of benzil, followed by a cyclocondensation to yield the imidazole core with high structural diversity and in good to excellent yields. acs.org

Another versatile MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which provides access to imidazo[1,2-a]-heterocycles. This reaction involves the condensation of an amidine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org The GBBR is a powerful tool for generating fused imidazole systems, such as imidazo[1,2-a]pyridines, which are significant scaffolds in medicinal chemistry. mdpi.comnih.gov The reaction can be catalyzed by a range of catalysts and can be performed under various conditions, including microwave irradiation, to enhance reaction rates and yields. researchgate.netmdpi.com

The Van Leusen imidazole synthesis is another key multicomponent approach that utilizes tosylmethyl isocyanide (TosMIC) to produce 1,4,5-trisubstituted imidazoles from aldimines. nih.gov This reaction is known for its reliability and has been widely applied in the synthesis of imidazole-containing medicinal molecules. nih.gov

Table 1: Synthesis of Polysubstituted Imidazoles via Multicomponent Reactions

Reactants Product Catalyst/Conditions Yield (%) Reference Diphenylacetylene, Benzaldehyde, Aniline, NH4OAc 1,2,4,5-Tetraphenyl-1H-imidazole Pivalic acid, DMSO/H2O, 140°C 89 mdpi.com 2-Aminopyridine, 2-Azidobenzaldehyde, tert-Butyl isocyanide N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine NH4Cl, Methanol (B129727), 60°C 82 beilstein-journals.org 2-Aminopyridine, 2-Azidobenzaldehyde, tert-Butyl isocyanide N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine NH4Cl, Methanol, Microwave, 30 min 89 beilstein-journals.org 2-Aminopyrazine, 4-Nitrobenzaldehyde, tert-Butyl isocyanide N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine Iodine (5 mol%), CH2Cl2, rt, 1h 89 researchgate.net Benzamidine, Phenylpropynal, Benzoic acid 2,5-diphenyl-1H-imidazole-4-carbaldehyde AgOAc (10 mol%), Dioxane, 100°C 85 organic-chemistry.org

Synthesis of Fused Heterocycles

The fusion of an imidazole ring with other heterocyclic systems generates a diverse array of scaffolds with unique chemical properties. Methodologies for constructing these fused systems are of significant interest.

Imidazo[1,2-a]pyridines: This class of fused heterocycles is commonly synthesized through the condensation of 2-aminopyridines with α-haloketones, a method first reported by Tschitschibabin. bio-conferences.org Modern variations of this reaction utilize different catalysts and conditions to improve yields and substrate scope. For instance, copper-catalyzed one-pot procedures using air as an oxidant have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org The Groebke-Blackburn-Bienaymé reaction is also a primary method for accessing 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov

Imidazo[2,1-b]thiazoles: These sulfur-containing fused heterocycles are typically synthesized by the reaction of 2-aminothiazoles with α-bromoketones. researchgate.netresearchgate.net This condensation reaction provides a direct route to the imidazo[2,1-b]thiazole core. The Groebke–Blackburn–Bienaymé reaction has also been adapted for the one-pot synthesis of imidazo[2,1-b]thiazoles, offering an efficient alternative to classical methods. mdpi.com

Palladium-Catalyzed Synthesis of π-Expanded Imidazoles: Palladium catalysis offers a powerful tool for constructing complex fused imidazole systems. An efficient route for the tandem synthesis of imidazole-fused polyheterocycles involves the intermolecular Heck arylation of 2-vinyl imidazoles with aryl halides, followed by an intramolecular aerobic oxidative C–H amination reaction promoted by the same palladium catalyst. rsc.org This methodology allows for the assembly of benzimidazo/phenanthroimidazo[1,2-a]quinolines. rsc.orgrsc.org

Table 2: Synthesis of Fused Imidazole Heterocycles

Fused System Starting Materials Catalyst/Conditions Yield (%) Reference Imidazo[1,2-a]pyridine 2-Aminopyridine, (E)-1-nitro-2-phenylethene CuBr (10 mol%), DMF, 80°C, Air 90 researchgate.net Imidazo[1,2-a]pyridine 2-Aminopyridine, Phenylacetophenone CBrCl3, 80°C Very Good researchgate.net Imidazo[2,1-b]thiazole 2-Aminothiazole, 2-Bromo-1-(4-chlorophenyl)ethan-1-one Ethanol, reflux 70 Imidazo[2,1-b]thiazole 2-Aminothiazole, 3-Formylchromone, tert-Butyl isocyanide Toluene, 100°C, 30 min 78 Phenanthro[9',10':4,5]imidazo[1,2-a]quinoline (E)-2-Styryl-1H-phenanthro[9,10-d]imidazole, Iodobenzene Pd(OAc)2, P(o-tol)3, K2CO3, O2, DMA, 130°C 82

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization of the imidazole ring is a powerful and atom-economical strategy for synthesizing complex derivatives without the need for pre-functionalized starting materials. Nickel and palladium catalysts have proven to be particularly effective for these transformations.

Nickel-Catalyzed C-H Arylation and Alkenylation: The first nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol and enol derivatives have been developed. researchgate.netnih.govnagoya-u.ac.jprsc.org Using a catalytic system of Ni(OTf)2 with a phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype) in a tertiary alcohol solvent, the C-2 position of the imidazole ring can be directly arylated. researchgate.netnih.govnagoya-u.ac.jprsc.org This methodology is tolerant of various functional groups on both the imidazole and the arylating agent.

Table 3: Nickel-Catalyzed C-H Arylation of Imidazoles

Imidazole Substrate Arylating Agent Catalyst System Solvent Yield (%) Reference 1-Methyl-1H-benzo[d]imidazole 4-Methoxyphenyl dimethylcarbamate Ni(OTf)2 / dcype / K3PO4 t-AmylOH 83 nagoya-u.ac.jp 1-Benzyl-1H-benzo[d]imidazole Phenyl dimethylcarbamate Ni(OTf)2 / dcype / K3PO4 t-AmylOH 91 nagoya-u.ac.jp 1,5-Diphenyl-1H-imidazole 4-Trifluoromethylphenyl dimethylcarbamate Ni(cod)2 / dcype / K3PO4 t-AmylOH >95 nagoya-u.ac.jp 1-Methyl-1H-imidazole 4-Acetylphenyl dimethylcarbamate Ni(cod)2 / dcype / K3PO4 t-AmylOH 70 researchgate.net

These advanced synthetic methodologies provide robust and versatile routes for the construction of a wide range of complex imidazole derivatives and fused heterocyclic systems. The efficiency and functional group tolerance of these reactions underscore their importance in modern organic synthesis and drug discovery.

Mechanistic Insights and Biological Applications of Imidazole Based Compounds

Imidazole (B134444) Derivatives as Pharmaceutical Scaffolds

The design and synthesis of imidazole-containing compounds are central to the discovery of new therapeutic agents. researchgate.netdigitellinc.com The imidazole ring's ability to serve as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, facilitates critical interactions with biological macromolecules such as enzymes and receptors. nih.govdigitellinc.com

The imidazole moiety is a highly polar and ionizable aromatic system, which enhances the pharmacological profile of parent molecules. researchgate.net A key design principle is the imidazole ring's capacity for hydrogen bonding; the sp2-hybridized nitrogen atom acts as a hydrogen bond acceptor, while the N-1 nitrogen can donate a hydrogen bond. nih.gov This dual functionality is fundamental to the mode of action of many enzymes that feature the imidazole side chain of the amino acid histidine. nih.gov

Medicinal chemists leverage these properties in several ways:

Bioisosterism: The imidazole ring can act as a bioisostere for other chemical groups, allowing for the modification of a molecule's physicochemical properties while retaining its biological activity.

Scaffold for Derivatization: The imidazole nucleus serves as a versatile scaffold. Substituents can be added at various positions on the ring to modulate activity, selectivity, and pharmacokinetic properties. chemijournal.com

Hybrid Pharmacophore Approach: A common strategy involves creating hybrid molecules that combine the imidazole pharmacophore with other bioactive heterocyclic systems, such as triazoles or quinoxalines. indianchemicalsociety.comnih.gov This approach aims to develop compounds with enhanced potency or novel mechanisms of action. nih.gov The electron-rich character of the imidazole ring makes it an effective component for binding with a variety of biological targets. nih.govdigitellinc.com

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of imidazole-based compounds. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting impact on its biological activity. jopir.innih.gov SAR provides critical insights into the molecular features necessary for target interaction, guiding the rational design of more potent and selective drugs. jopir.in

For imidazole derivatives, SAR studies often focus on the nature and position of substituents on the heterocyclic ring. chemijournal.com For example, in the development of certain anti-cancer agents, the substitution pattern on the imidazole core dictates the compound's ability to inhibit specific protein kinases or other cellular targets. nih.gov A study on imidazole-coumarin conjugates revealed that their antiviral activity was substantially influenced by two factors: the presence of a hydrogen atom at the N(1) position of the imidazole ring and the type of substituent (e.g., Cl, F, Br) on the coumarin nucleus. mdpi.com These analyses allow researchers to build a comprehensive understanding of the pharmacophore and refine the molecular architecture to maximize therapeutic efficacy.

| Structural Modification | Observed Impact on Bioactivity | Reference Example |

|---|---|---|

| Substitution at N-1 position | Alters steric and electronic properties, affecting binding affinity and selectivity. | Antiviral Imidazole-Coumarin Conjugates mdpi.com |

| Substitution at C-2, C-4, C-5 positions | Modulates lipophilicity, solubility, and interaction with target binding pockets. | General Anticancer Agents nih.gov |

| Fusion with other heterocyclic rings | Can create novel scaffolds with enhanced or dual-target activity. | N-fused Imidazoles as Topo IIα inhibitors nih.gov |

| Introduction of specific functional groups (e.g., halogens, methoxy) | Influences hydrogen bonding, van der Waals interactions, and metabolic stability. | FAK Inhibitors nih.gov |

Biochemical Research Applications (Non-Therapeutic)

Reagent in Biochemical Assays

Beyond its role in therapeutic contexts, imidazole and its hydrochloride salt are widely utilized as reagents in various biochemical assays and laboratory procedures medchemexpress.commedchemexpress.com. One of its most common applications is as a buffer. The pKa of the imidazole ring is close to neutral, making it an effective buffer in the physiological pH range.

Imidazole hydrochloride is also extensively used in protein purification, particularly in immobilized metal affinity chromatography (IMAC). This technique is often employed for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). The His-tag has a high affinity for divalent metal ions, such as nickel (Ni2+) or cobalt (Co2+), which are immobilized on a chromatography resin. After the His-tagged protein binds to the resin, imidazole is used to elute the protein. Imidazole competes with the histidine residues for binding to the metal ions, thereby displacing the protein from the column mdpi.com. Low concentrations of imidazole are often included in the wash buffers to reduce the non-specific binding of other proteins to the resin .

Studies in Protein and Enzyme Functionchemijournal.com

Imidazole hydrochloride, a salt of the heterocyclic organic compound imidazole, is a versatile tool in the study of protein and enzyme function. Its utility stems from the chemical properties of the imidazole ring, which is analogous to the side chain of the amino acid histidine, a frequent participant in enzyme active sites and protein functional domains. wikipedia.orgnih.gov Researchers utilize imidazole hydrochloride in buffered solutions to investigate protein stability, elucidate enzyme mechanisms, and probe protein-ligand interactions.

The imidazole moiety can act as a proton donor or acceptor, engage in hydrogen bonding, and coordinate with metal ions, allowing it to serve multiple roles in biochemical and biophysical studies. nih.govnbinno.com Its applications range from being a common component in biological buffers to acting as a competitive ligand in protein purification and a direct modulator of protein function. whiterose.ac.uk

Impact on Protein Structure and Stability

Imidazole has been shown to exert significant, often destabilizing, effects on the tertiary structure of globular proteins. proteios.com High concentrations of imidazole can promote protein denaturation or aggregation. rsc.org The mechanism of destabilization is thought to involve the planar, weakly hydrated imidazole ring being 'pushed' onto the apolar (hydrophobic) regions of a protein due to strong water-water interactions. proteios.com This interaction preferentially stabilizes the unfolded state where more apolar surfaces are exposed, thus lowering the thermal stability of the protein. proteios.com This effect has led to the characterization of imidazole as a more potent destabilizing agent than the classic chaotrope guanidinium hydrochloride for certain proteins. proteios.com

Research on several model proteins has demonstrated this destabilizing capacity. For instance, studies on Hen Egg Lysozyme (HEL) at acidic pH (pH 3 and 4) showed that imidazole derivatives can decrease the protein's melting temperature (Tm) by 5–7 °C. researchgate.net The effect is concentration-dependent and protein-specific, with direct interactions between positively charged imidazole and negatively charged side chains on proteins like bovine serum albumin (BSA) and myoglobin being evident even at very low concentrations. proteios.com

| Protein | Condition | Observed Effect on Thermal Stability (Tm) | Reference |

|---|---|---|---|

| Hen Egg Lysozyme (HEL) | Acidic pH (3-4) | Decrease of 5-7 °C | researchgate.net |

| Bovine Serum Albumin (BSA) | Medium Concentration (5-25 mM) | Stabilization | proteios.com |

| Various Proteins | High Concentration | Destabilization of up to 25 °C | proteios.com |

Influence on Enzyme Kinetics and Mechanism

Given the structural similarity of imidazole to the side chain of histidine, it can interfere with the function of enzymes, particularly those that utilize histidine residues in their catalytic mechanism. nih.gov Imidazole can act as an inhibitor for various enzymes, and its mechanism of action is a subject of detailed kinetic studies.

For example, imidazole has been identified as a partial competitive inhibitor of GH1 β‐glucosidase. nih.gov In this mechanism, imidazole binds to the enzyme's active site, which reduces the enzyme's affinity for its substrate by approximately threefold. nih.gov However, it does not affect the maximum rate of the reaction (Vmax), indicating that the catalytic step is unimpeded once the substrate is bound. nih.gov Computational docking studies have supported these kinetic findings by showing imidazole interacting with residues within the enzyme's active site. nih.gov

Imidazole and its derivatives are also known inhibitors of metalloenzymes. They can coordinate with the heme iron in cytochrome P450 enzymes, which is crucial for understanding the specificity of inhibitors for drug design. nih.gov Studies on cytochrome c1 from Rhodobacter sphaeroides have shown that imidazole binding fully inhibits the activity of the bc1 complex. researchgate.net The binding affinity and thermodynamics provide insight into the structural changes induced in the protein upon ligand interaction. researchgate.net It is also important for researchers to consider that the effects of imidazole on enzyme activity can sometimes be attributed to secondary factors, such as changes in the pH or ionic strength of the assay buffer, rather than direct inhibition. nih.gov

| Enzyme/Protein | Ligand | Kinetic/Binding Parameter | Value | Inhibitory Mechanism | Reference |

|---|---|---|---|---|---|

| GH1 β‐glucosidase | Imidazole | Substrate Affinity (KS) | ~3-fold increase | Partial Competitive | nih.gov |

| Cytochrome c1 | Imidazole | Dissociation Constant (Kd) | ~330 μM | Direct Binding/Inhibition | researchgate.net |

| Cytochrome c1 | N-methylimidazole | Dissociation Constant (Kd) | ~9.3 mM | Direct Binding/Inhibition | researchgate.net |

Application in Protein Interaction Studies

One of the most widespread uses of imidazole hydrochloride in protein research is in immobilized metal affinity chromatography (IMAC). nih.govwhiterose.ac.uk This technique is a cornerstone for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag). nih.gov The His-tag binds with high affinity to nickel (Ni2+) or other divalent metal ions immobilized on the chromatography resin. Imidazole is then used as a competitive eluting agent; at high concentrations, it displaces the His-tag from coordination with the metal ions, allowing for the release and purification of the target protein. nih.govwhiterose.ac.uk

Beyond its role in purification, imidazole can also influence protein-protein interactions. High concentrations of imidazole, by virtue of behaving like a salt, can disrupt interactions that are mediated by ionic or polar forces. researchgate.net This property must be considered when designing experiments, as residual imidazole from purification steps could interfere with subsequent functional assays.

Thermodynamic studies of imidazole binding to proteins like cytochrome c1 have provided deep mechanistic insights. The binding of imidazole was found to be enthalpically driven, while the binding of the derivative N-methylimidazole was entropically driven. researchgate.net This difference, attributed to hydrogen bonding abilities and hydrophobicity, suggests that significant structural and solvation changes in the protein are triggered by ligand binding, highlighting how small molecules can be used to probe protein dynamics. researchgate.net

Supramolecular Chemistry and Coordination Compounds Involving Imidazole Hydrochloride

Formation of Metal-Imidazole Complexes

The interaction between metal ions and the imidazole (B134444) ring is a cornerstone of coordination chemistry, giving rise to a vast array of complexes with diverse geometries and properties. The protonated nature of the imidazolium (B1220033) ion in imidazole hydrochloride influences its role as a ligand in the formation of these metal complexes.

Coordination Chemistry of Imidazole Ligands

The coordination of imidazole to metal ions primarily occurs through the lone pair of electrons on the sp2-hybridized (imine) nitrogen atom. wikipedia.org This atom acts as a sigma-donor, forming a coordinate covalent bond with the metal center. The basicity of imidazole is intermediate between that of pyridine and ammonia (B1221849), influencing its donor strength. wikipedia.org

Complexation with a metal cation can increase the acidity of the N-H proton on the imidazole ring, making it easier to deprotonate. wikipedia.org In the case of imidazole hydrochloride, the imidazolium cation itself can participate in coordination, though the equilibrium with its neutral imidazole form is a critical factor. A wide range of transition metals form stable complexes with imidazole ligands, including cobalt (Co), copper (Cu), zinc (Zn), technetium (Tc), and ruthenium (Ru). nih.govmdpi.comnih.gov These complexes exhibit various coordination numbers and geometries, most commonly octahedral. wikipedia.orgnih.gov For instance, the synthesis of trans-[Co(imidazole)4Cl2]Cl demonstrates the formation of a stable octahedral Co(III) complex where four imidazole ligands occupy the equatorial positions. nih.gov

Table 1: Properties of Imidazole as a Ligand

| Property | Description | Reference |

|---|---|---|

| Binding Site | Imine nitrogen (HC=N-CH) | wikipedia.org |

| Ligand Type | Sigma-donor | wikipedia.org |

| Basicity (pKa of imidazolium) | ~6.95 | wikipedia.org |

| Common Metal Ions | Co, Cu, Zn, Ni, Fe, Ru, Tc | nih.govwikipedia.orgmdpi.com |

| Typical Geometry | Octahedral (e.g., [Fe(imidazole)6]2+) | wikipedia.org |

Design and Synthesis of Imidazole-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are excellent candidates for these organic linkers due to their rigidity and ability to coordinate with metal centers through their nitrogen atoms. researchgate.netresearchgate.net

A significant subclass of these materials is the Zeolitic Imidazolate Frameworks (ZIFs), where tetrahedrally coordinated metal ions (like Zn²⁺) are bridged by imidazolate ligands (the deprotonated form of imidazole). researchgate.net While imidazole hydrochloride itself is not typically used directly as the primary linker due to the protonated nitrogen, it can serve as a precursor or a template in the synthesis. The synthesis of imidazole-based MOFs generally involves solvothermal or hydrothermal methods, where a metal salt is reacted with an imidazole-containing organic linker in a suitable solvent. mdpi.comrsc.org The resulting frameworks often possess high porosity and thermal stability, making them suitable for various applications. mdpi.com For example, MOFs constructed with imidazole multicarboxylate ligands have demonstrated high water stability. rsc.org

Noncovalent Interactions and Self-Assembly Processes

Hydrogen Bonding Networks

The imidazole ring is an exceptional participant in hydrogen bonding, as it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). rsc.orgosti.gov This dual functionality allows for the formation of extensive and robust one-dimensional chains or more complex networks through N-H···N interactions. researchgate.netresearchgate.net

π-π Stacking Interactions

Studies have shown that π-π stacked imidazole dimers can create effective pathways for electron transport. nih.govrsc.org The strength of these interactions can be modulated by various factors. For instance, the coordination of the imidazole ring to a metal ion can polarize the π-system, which in turn can reinforce the π-stacking interaction with a neighboring ring. mdpi.com In imidazolium salts, anion–π⁺ and π⁺–π⁺ interactions also become significant, further influencing the self-assembly process and the final structure of the material. rsc.org

Table 2: Key Noncovalent Interactions in Imidazole Systems

| Interaction Type | Description | Key Moieties Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | N-H (donor), N (acceptor), Cl⁻ (acceptor) | rsc.orgresearchgate.netrsc.org |

| π-π Stacking | Attraction between the π-electron systems of aromatic rings. | Imidazole/Imidazolium rings | vu.nlnih.govmdpi.com |

| Anion–π⁺ Interaction | Electrostatic attraction between an anion and the face of an electron-deficient π-system. | Cl⁻ and Imidazolium ring | rsc.org |

Advanced Applications in Supramolecular Systems

The unique coordination and self-assembly properties of imidazole hydrochloride and related compounds have led to their use in a variety of advanced supramolecular systems. The ability to precisely control the structure of these assemblies allows for the tailoring of their functions. nih.govacs.org

Supramolecular complexes and MOFs based on imidazole have shown significant potential in several fields:

Proton Conduction: MOFs containing imidazole molecules, either encapsulated in the pores or chemically coordinated to the framework, can act as efficient proton conductors. The imidazole molecules form hydrogen-bonded pathways that facilitate the transport of protons, a property that is highly desirable for applications in fuel cell membranes. nih.gov

Sensors and Detection: The inherent fluorescence of some imidazole-based MOFs can be utilized for chemical sensing. These materials can detect specific analytes, such as nitroaromatic compounds like picric acid or certain metal ions, through changes in their fluorescence intensity. acs.org

Medicinal Chemistry: Imidazole-based supramolecular complexes have been investigated for their therapeutic potential. By coordinating with metal ions like ruthenium, platinum, or copper, these complexes can form structures that interact with biological targets such as DNA, exhibiting anticancer or antibacterial activity. nih.gov

Adsorption and Separation: The porous nature of imidazole-based MOFs makes them excellent candidates for the adsorption of gases and removal of contaminants. For example, specific MOFs have demonstrated high capacity for CO₂ adsorption or the efficient removal of dyes like Congo red from aqueous solutions. mdpi.comacs.org

The versatility of the imidazole moiety, particularly when utilized as imidazole hydrochloride, continues to drive innovation in the design of functional materials with tailored properties for a wide range of scientific and technological applications. researchgate.net

Development of Ion Receptors

The development of synthetic receptors capable of selectively binding specific ions is a central theme in supramolecular chemistry. Imidazole and its protonated form, the imidazolium cation, are versatile components in the construction of these host molecules due to their distinct binding capabilities. Neutral imidazole derivatives, utilizing the lone pair of electrons on a nitrogen atom, are effective in coordinating with cations. nih.gov Conversely, the imidazolium group, present in imidazole hydrochloride, is a powerful motif for anion recognition, primarily through electrostatic interactions and the formation of strong C–H···X⁻ and N–H···X⁻ hydrogen bonds. tandfonline.comecnu.edu.cn

Researchers have designed a variety of receptor architectures that incorporate the imidazolium unit. These range from simple acyclic structures to more complex macrocyclic and tripodal systems that create pre-organized cavities for guest anions. scilit.comtandfonline.com The combination of hydrogen bonding, electrostatic forces, and other weak interactions like π-π stacking allows for the creation of receptors with high affinity and selectivity for target ions. ecnu.edu.cn

A notable example is a tripodal imidazolium-based receptor that demonstrates a high binding affinity for halide ions in polar solvents. tandfonline.com Another sophisticated system involves a 2-haloimidazole-tetraphenylethylene structure that, upon binding a Zn²⁺ cation, forms an ion-pair receptor. This complex is then capable of selectively recognizing the hydrogen sulfate (HSO₄⁻) anion through a combination of hydrogen bonding and halogen bonding. rsc.org The pre-coordination of the zinc ion organizes the receptor into a specific conformation that is perfectly suited for binding HSO₄⁻. rsc.org

| Receptor Type | Target Ion(s) | Key Interactions |

| Tripodal Imidazolium Receptor | Halide ions (Cl⁻, Br⁻, I⁻) | Electrostatic, C–H···X⁻ Hydrogen Bonding tandfonline.com |

| Zinc-coordination Complex of 2-haloimidazole-tetraphenylethylene | Hydrogen Sulfate (HSO₄⁻) | C–H···O Hydrogen Bonding, Halogen Bonding rsc.org |

| Ruthenium(II) Polypyridyl–Imidazole Complex | H₂PO₄⁻, HSO₄⁻, F⁻, AcO⁻ | Hydrogen Bonding, Deprotonation rsc.org |

| Isoindole-Imidazole Schiff Base | Zinc (Zn²⁺) | Coordination with ring nitrogen atoms nih.gov |

Applications in Molecular Sensing and Imaging Agents

The principles of ion recognition by imidazole hydrochloride-based receptors are directly applicable to the development of molecular sensors and imaging agents. nih.gov By coupling the ion-binding event to a measurable output signal, such as a change in color or fluorescence, these receptors can function as chemosensors. unigoa.ac.in The binding of a target analyte induces a change in the electronic properties or conformation of the receptor, which in turn modulates the behavior of an integrated chromophore or fluorophore. tandfonline.com

Fluorescent chemosensors based on imidazole derivatives have emerged as highly sensitive and selective tools for ion detection. nih.gov For instance, certain imidazole derivatives exhibit fluorescence quenching upon binding with cyanide (CN⁻) ions, with detection limits in the micromolar range. rsc.orgscispace.com The resulting complex can then be used as a "turn-on" sensor for mercury (Hg²⁺) ions, demonstrating the potential for creating reversible and reusable sensing systems. rsc.orgscispace.com In another design, a ruthenium(II) polypyridyl complex featuring an imidazole N-H fragment acts as a multichannel sensor; it shows a "turn-on" luminescence for H₂PO₄⁻ and HSO₄⁻ via hydrogen bonding, and a "turn-off" response for F⁻ and AcO⁻ through deprotonation, which is also visible as a color change to the naked eye. rsc.org

The application of these sensors extends into biological imaging. nih.gov When equipped with suitable photophysical properties and biocompatibility, imidazole-based fluorescent sensors can be used to visualize the concentration and distribution of specific ions within living cells. researchgate.net Zinc and cadmium coordination complexes with imidazole-containing ligands have been reported as luminescent sensors for detecting various small molecules and ions, highlighting their potential as imaging agents. nih.govnih.gov An isoindole-imidazole-based chemosensor, for example, shows a 19-fold fluorescence enhancement upon selectively binding to Zn²⁺, an essential metal ion in many biological systems. nih.gov This allows for the sensitive detection of zinc ions, with a detection limit well below the guidelines set by the World Health Organization. nih.gov

| Sensing Agent | Target Analyte | Sensing Mechanism | Signal Change |

| Phenanthroimidazole derivative | Cyanide (CN⁻) | Cyanohydrin formation | Fluorescence quenching rsc.orgscispace.com |

| Cyanohydrin of Phenanthroimidazole | Mercury (Hg²⁺) | Metal-assisted elimination | Fluorescence "turn-on" rsc.orgscispace.com |

| Ru(II) Polypyridyl–Imidazole Complex | H₂PO₄⁻, HSO₄⁻ | Hydrogen bonding | Luminescence "turn-on" rsc.org |

| Ru(II) Polypyridyl–Imidazole Complex | Fluoride (F⁻), Acetate (AcO⁻) | Deprotonation | Luminescence "turn-off", Color change rsc.org |

| Tripodal Imidazolium Receptor with Betaine Dye | Halide ions (Cl⁻, Br⁻, I⁻) | Competitive displacement | Color change (Greenish-yellow to blue) tandfonline.com |

| Isoindole-Imidazole Schiff Base | Zinc (Zn²⁺) | Chelation-enhanced fluorescence | Fluorescence "turn-on" (19-fold increase) nih.gov |

Applications in Advanced Materials Science and Engineering

Role in Polymeric, Coating, and Electronic Materials Development

The versatile chemical nature of the imidazole (B134444) ring makes it a valuable component in the synthesis and modification of advanced materials. nih.govnih.gov

In polymeric materials , imidazole and its derivatives are used in various capacities. They can be incorporated into polymer backbones or used as pendant groups. researchgate.net The imidazole ring's ability to participate in hydrogen bonding and its potential to be alkylated to form imidazolium (B1220033) salts (which interact via electrostatic forces) allows for the creation of polymers with specific functionalities. researchgate.net For instance, zinc coordination with imidazole pendants on a hydrophilic copolymer has been used to induce crosslinking, forming polymeric nanoparticles for pH-sensitive drug delivery. rsc.org Imidazole derivatives also serve as thermal latent curing agents for thermosetting resins like epoxy. acs.orgresearchgate.net

In the field of coatings , imidazole compounds are used to form protective films on metal surfaces, a key application in the electronics industry. mdpi.com They are a primary component of Organic Solderability Preservatives (OSPs), which are applied to the bare copper surfaces of printed circuit boards (PCBs). Through complexation reactions, imidazole forms a compact organic coordination polymer film that protects the copper from oxidation and corrosion. mdpi.com This technology has been extended to the synthesis of oxidation-resistant copper nanoparticles. By using imidazole compounds as protective agents during synthesis, a protective layer is formed on the nanoparticles, enhancing their stability and sintering properties for use in conductive pastes. mdpi.com

In electronic materials , the applications of imidazole-containing compounds are growing. Imidazole-based salts are being explored as ionic liquids and components in low-temperature melts, which could be relevant for pyrometalluspent nuclear fuel. nih.gov Furthermore, their role in creating functional polymers and protecting metallic components like copper circuits underscores their importance in the fabrication and long-term reliability of electronic devices. nih.govmdpi.com

Computational and Theoretical Chemistry Studies of Imidazole Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. lsu.edu These methods solve the Schrödinger equation for a given system, providing detailed information about orbital energies, electron distribution, and molecular geometry.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying imidazole-based systems due to its balance of accuracy and computational cost. bohrium.comrsc.org DFT calculations focus on the electron density to determine the ground-state electronic properties of a molecule. researchgate.net For imidazole (B134444) hydrochloride, which exists as an imidazolium (B1220033) cation and a chloride anion, DFT can be employed to optimize the molecular geometry and compute various quantum chemical descriptors that predict its reactivity.

Key parameters derived from DFT calculations include:

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. A lower hardness value is associated with greater reactivity. researchgate.net

Electronegativity (χ): This describes the ability of a molecule to attract electrons. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are crucial for predicting sites of interaction, such as where the imidazolium ion might engage in hydrogen bonding or adsorb onto a surface. nih.gov

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, revealing the charge distribution within the molecule. Studies on related imidazole derivatives show that nitrogen atoms typically bear a negative charge, making them active centers for interaction with metal surfaces. researchgate.netacs.org

DFT studies have shown that substituents on the imidazole ring can significantly alter its electronic structure and, consequently, its chemical hardness and electronegativity. researchgate.net In the case of imidazole hydrochloride, the protonation to form the imidazolium cation makes the ring more electron-deficient, influencing its interaction with other species.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org

HOMO: The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO (E_LUMO) is associated with the molecule's ability to accept electrons (electrophilicity). A lower E_LUMO suggests a greater capacity to accept electrons. pku.edu.cn

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the imidazolium ion, the positive charge resulting from protonation leads to a stabilization (lowering) of both the HOMO and LUMO energy levels compared to neutral imidazole. This change affects its reactivity profile, particularly its interaction with electron-rich species or surfaces. FMO analysis helps to quantify these properties, providing a theoretical basis for understanding the molecule's behavior in various chemical environments. pku.edu.cn

| Parameter | Description | Typical Implication |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to chemical reactivity and stability |

| Hardness (η) | Resistance to change in electron distribution | Low hardness correlates with high reactivity |

| Electronegativity (χ) | Ability to attract electrons | Indicates affinity for electrons |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the system's evolution, revealing information about dynamic processes, conformational changes, and thermodynamic properties.

MD simulations are particularly powerful for studying the interaction of molecules with surfaces, a process central to applications like corrosion inhibition and catalysis. researchgate.net In the context of imidazole hydrochloride, simulations can model the adsorption of imidazolium and chloride ions onto a metal or metal oxide surface from an aqueous solution.

These simulations typically involve a simulation box containing the surface (e.g., an aluminum oxide layer), a number of imidazolium and chloride ions, and solvent molecules. researchgate.net The interactions between all particles are governed by a force field, which is a set of parameters that defines the potential energy of the system. By running the simulation, researchers can observe the spontaneous adsorption of the ions onto the surface, determine the preferred adsorption orientation, and calculate the adsorption energy. researchgate.net Studies on similar imidazole derivatives have shown that the molecules tend to adsorb in a planar orientation, maximizing their contact with the surface. researchgate.net This process is driven by both electrostatic interactions between the charged ions and the surface and the formation of coordinate bonds.

Understanding how imidazole hydrochloride behaves in solution is crucial for many of its applications. MD simulations can provide a detailed picture of solvation by modeling the interactions between the imidazolium and chloride ions and the surrounding solvent molecules (e.g., water). jlu.edu.cn

The simulations can reveal the structure of the solvation shells around the ions, showing how solvent molecules arrange themselves to accommodate the solutes. nih.gov Key intermolecular interactions that can be analyzed include:

Hydrogen Bonding: The imidazolium ion can act as a hydrogen bond donor through its N-H groups, while water acts as both a donor and an acceptor. The chloride ion acts as a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds. jlu.edu.cn

Ion Pairing: Simulations can assess the extent to which imidazolium and chloride ions remain associated as ion pairs in solution versus existing as free, fully solvated ions.

| Simulation Focus | Key Information Obtained | Relevant Application |

|---|---|---|

| Adsorption at Interfaces | Adsorption energy, binding configuration, surface coverage | Corrosion Inhibition, Catalysis |

| Solvation Effects | Solvation shell structure, hydrogen bond analysis, ion pairing | Solution Chemistry, Formulation |

| Intermolecular Interactions | Interaction energies (electrostatic, van der Waals) | Understanding Physical Properties |

Mechanistic Elucidation through Computational Modeling

A primary strength of computational modeling lies in its ability to elucidate complex chemical mechanisms by integrating insights from both quantum chemical calculations and molecular dynamics simulations. bohrium.comresearchgate.net For imidazole hydrochloride, this integrated approach is particularly valuable for understanding its role as a corrosion inhibitor.

The mechanism of corrosion inhibition by imidazole derivatives is believed to involve the adsorption of the molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. researchgate.netresearchgate.net Computational modeling helps to dissect this process at the molecular level:

Quantum Chemistry (DFT): DFT calculations are first used to determine the electronic properties of the imidazolium ion. researchgate.net This reveals the active sites for adsorption (e.g., the electron-rich nitrogen atoms and the π-system of the ring) and the molecule's tendency to donate or accept electrons. This information helps to establish whether the adsorption mechanism is primarily physisorption (electrostatic) or chemisorption (bond formation). researchgate.net

Molecular Dynamics (MD): The parameters and charge distributions obtained from DFT can then be used to develop more accurate force fields for MD simulations. researchgate.net MD simulations then model the dynamic process of adsorption from solution onto the metal surface. These simulations can show how the imidazolium ions displace water molecules from the surface and arrange themselves to form a stable, protective film.

By combining these methods, a comprehensive mechanistic picture emerges. For instance, in an acidic solution (containing HCl), the metal surface is often negatively charged. The positively charged imidazolium cations are electrostatically attracted to the surface (physisorption). Subsequently, there can be a degree of charge transfer between the π-orbitals of the imidazole ring and the vacant d-orbitals of the metal atoms, leading to a stronger chemical bond (chemisorption). researchgate.net Computational models have been successful in confirming this dual mechanism and have shown good agreement with experimental findings. researchgate.net

Advanced Analytical Methodologies for Imidazole Hydrochloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of imidazole-containing compounds, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC is a versatile and widely adopted method for the simultaneous separation and determination of imidazole (B134444) derivatives in various matrices, including pharmaceutical dosage forms and biological fluids. nih.gov The technique's adaptability allows for the use of different stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC is commonly employed, utilizing columns such as C8 and C18. nih.govnih.govtandfonline.com For instance, a validated method for four anti-infective imidazole drugs used a Thermo Scientific® BDS Hypersil C8 column with an isocratic mobile phase of methanol (B129727) and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20. nih.gov Detection is typically performed using a UV detector, with wavelengths set according to the analyte's maximum absorbance, such as 300 nm for certain anti-infective imidazoles or 210 nm for detecting imidazole as an impurity. nih.govgoogle.com The selection of the mobile phase is critical; methanol is often preferred over acetonitrile (B52724) for safety and better migration times. nih.gov Chiral stationary phases, like Chiralpak IC, are used for the enantiomeric separation of imidazole antifungal drugs, often with a mobile phase of acetonitrile and diethylamine. researchgate.net

Table 1: Examples of HPLC Conditions for Imidazole Derivative Analysis | Analyte(s) | Column | Mobile Phase | Detection | Application | | --- | --- | --- | --- | | Secnidazole, Omeprazole, Albendazole, Fenbendazole (B1672488) | Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | UV at 300 nm | Pharmaceutical dosage forms and human plasma nih.gov | | Imidazole (impurity) | XAmide (Amide bonded silica (B1680970) gel) | Acetonitrile:Water (20:80, v/v) | UV at 210 nm | Dabigatran etexilate mesylate starting material google.com | | 12 Azole Antifungal Drugs | Luna C18 | Gradient of Acetonitrile and Phosphate (B84403) buffer (40 mM, pH 2.5) | Diode-Array Detector (DAD) | Biological samples (plasma and urine) tandfonline.com | | 8 Imidazole Antifungal Enantiomers | Chiralpak IC | Acetonitrile/Diethylamine (100:0.1, v/v) | UV at 230 nm | Enantioseparation researchgate.net |

Method validation according to regulatory guidelines ensures a high degree of sensitivity, with limits of detection (LOD) reported in the sub-µg/mL range. nih.gov For example, the LODs for secnidazole, omeprazole, albendazole, and fenbendazole were found to be 0.41, 0.13, 0.18, and 0.15 µg/mL, respectively. nih.gov

GC-MS is a powerful technique for the detection of imidazole-like compounds, valued for its high resolution and sensitivity. gdut.edu.cn However, due to the polar nature of many imidazole derivatives, a derivatization step is often necessary to increase their volatility for gas chromatographic analysis. gdut.edu.cnresearchgate.netjfda-online.com This chemical modification is a cornerstone in GC-MS analysis of polar compounds, yielding derivatives with improved volatility and chromatographic behavior. osti.gov

A common derivatization reagent used for imidazoles is isobutyl chloroformate (IBCF). gdut.edu.cn One study developed a method for seven imidazole-like compounds where derivatization was performed using a mixture of acetonitrile, pyridine, anhydrous ethanol, and IBCF before GC-MS analysis. gdut.edu.cn The extraction of these compounds from aqueous phases is pH-dependent, with a pH of 8.0 being optimal for the seven tested compounds. gdut.edu.cn Following derivatization, the compounds can be separated on a capillary column, such as one coated with Carbowax 20M, and detected by mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net

Table 2: GC-MS Method Parameters for Imidazole-like Compounds

| Parameter | Description |

|---|---|

| Derivatization Reagent | Isobutyl chloroformate (IBCF) gdut.edu.cnresearchgate.net |

| Extraction pH | 8.0 (for aqueous phase) gdut.edu.cn |

| Detection Mode | Selected Ion Monitoring (SIM) researchgate.net |

| LOD Range | 0.0553–0.8914 µg/mL gdut.edu.cn |

| LOQ Range | 0.2370–1.9373 µg/mL gdut.edu.cn |

| Spiked Recoveries | 58.84% to 160.99% gdut.edu.cn |

This GC-MS methodology has been successfully applied to quantify imidazole-like compounds in atmospheric aerosols and aqueous reaction mixtures, demonstrating its utility in environmental science. gdut.edu.cn The limits of detection and quantification are typically in the low µg/mL range, with recoveries varying depending on the specific compound. gdut.edu.cn

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of imidazole derivatives and for monitoring the progress of chemical reactions in real-time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for these purposes.

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of imidazole derivatives and for investigating reaction mechanisms. tubitak.gov.trmdpi.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while 2D NMR techniques can establish connectivity between atoms.

In mechanistic studies, NMR can be used to identify reaction intermediates and final products. For example, in the synthesis of tetrasubstituted imidazoles, ¹H and ¹³C NMR are used to confirm the structure of the products. rsc.org The chemical shifts of the protons on the imidazole ring are characteristic; for instance, ¹H NMR spectra of 1-benzyl-2,4,5-triphenyl-1H-imidazole show distinct signals for the aromatic protons and the benzylic CH₂ group. rsc.org Coordination of an imidazole ligand to a metal ion, such as Co(III), causes significant downfield shifts in the ¹H chemical shifts of the ring protons, which can be used to study metal-ligand interactions. tubitak.gov.trresearchgate.net These changes in chemical shifts are influenced by factors like the total charge of the complex and intramolecular interactions. tubitak.gov.tr

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

| Compound/Fragment | Protons | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 1-Benzyl-2,4,5-triphenyl-1H-imidazole | Aromatic H's | DMSO-D₆ | 6.72 - 7.62 (m) |

| CH₂ | DMSO-D₆ | 5.13 (s) | |

| 1-(2-Methylbenzyl)-2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole | Aromatic H's | DMSO-D₆ | 6.47 - 7.42 (m) |

| CH₂ | DMSO-D₆ | 4.84 (s) | |

| CH₃ | DMSO-D₆ | 2.21 (s), 1.75 (s) | |

| Coordinated Imidazole to Co(III) | Imidazole H's | D₂O | 7.18 - 8.07 (s) |

Data sourced from references tubitak.gov.trrsc.org. s = singlet, m = multiplet.

NMR is also employed to monitor reaction kinetics and mechanisms, such as observing the formation of formate (B1220265) from the electrochemical reduction of an imidazolium (B1220033) carboxylate, confirmed by the appearance of a new peak in the ¹³C NMR spectrum. acs.org

FTIR spectroscopy is a valuable technique for monitoring chemical reactions by tracking changes in the characteristic vibrational frequencies of functional groups. youtube.com It allows for the real-time analysis of reactants, intermediates, and products.

In the synthesis and analysis of imidazole derivatives, FTIR is used to confirm structural features. The imidazole ring has several characteristic absorption bands. For example, the N-H stretching vibration typically appears as a band around 3454 cm⁻¹. mdpi.com C-H stretching modes are observed around 3000-3151 cm⁻¹, while C=C and C=N stretching vibrations associated with the imidazole ring appear in the 1438-1593 cm⁻¹ region. mdpi.com

During a chemical reaction, such as the alkylation of an imidazole, FTIR can monitor the disappearance of the N-H band and the appearance of new bands corresponding to the alkyl group, such as intense C-H stretching absorptions around 2850-2930 cm⁻¹. mdpi.com This allows researchers to follow the conversion of the starting material to the product. For instance, in the synthesis of zeolitic imidazolate framework-8 (ZIF-8), the successful conjugation of a protein was confirmed by the appearance of a distinct absorption peak at 1650 cm⁻¹, corresponding to the C=O stretching vibration of amide bonds, which was absent in the starting material. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for Imidazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | ~3454 | mdpi.com |

| Aromatic C-H Stretching | 3000 - 3151 | mdpi.com |

| Aliphatic C-H Stretching | 2850 - 2930 | mdpi.com |

| C=O Stretching (Amide) | ~1650 | mdpi.com |

| C=N Stretching | 1438 - 1456 | mdpi.com |

| C=C Stretching (Imidazole Ring) | 1547 - 1593 | mdpi.com |

Data compiled from references mdpi.commdpi.comresearchgate.net.

Capillary Electrophoresis and Electrochemical Methods for Trace Analysis

For the analysis of trace amounts of imidazole hydrochloride and its derivatives, high-efficiency separation techniques are required. Capillary electrophoresis and electrochemical methods offer excellent sensitivity and are well-suited for this purpose.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers several advantages over other methods, including high efficiency, rapid analysis, and minimal consumption of reagents and samples. nih.gov CE, particularly in the capillary zone electrophoresis (CZE) mode, is well-suited for the analysis of small, charged molecules like imidazole hydrochloride.

In pharmaceutical analysis, CE has been used for the determination of impurities. One method successfully separated metformin (B114582) hydrochloride and its impurities, using imidazole hydrochloride as an internal standard, in under 9 minutes. nih.gov The separation of analytes in CE is influenced by several factors, including the pH and concentration of the background electrolyte (BGE), applied voltage, and capillary temperature. nih.gov For the separation of imidazolic antifungal drugs, an acetic acid-Tris buffer at pH 5.18 with UV detection at 196 nm has been used effectively. nih.gov A validated method for determining imidazole in drug substances used a 5 mM potassium dihydrogen phosphate solution (pH 4.0) as the BGE with an applied voltage of 25 kV. researchgate.net

Table 5: Capillary Electrophoresis Conditions for Imidazole Analysis

| Application | Capillary | Background Electrolyte (BGE) | Voltage | Detection |

|---|---|---|---|---|

| Impurity profiling (Imidazole HCl as internal standard) | Fused Silica | Not specified | Not specified | Not specified |

| Determination of Antifungal Drugs | Fused Silica | Acetic acid-Tris buffer (pH 5.18) | Investigated | UV at 196 nm |

| Determination of Imidazole in Drug Substances | Bare Fused Silica (56 cm x 50 µm) | 5 mM KH₂PO₄ (pH 4.0) | +25 kV | UV at 210 nm |

Data compiled from references nih.govnih.govresearchgate.net.

The technique's high efficiency allows for the determination of analytes at very low concentration levels, often below 1.0 x 10⁻⁷ M. nih.gov

Electrochemical methods provide a sensitive and often cost-effective approach for the determination of electroactive compounds. Techniques like cyclic voltammetry can be used to study the redox properties of imidazole-based systems and for quantitative analysis.